3-Octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-YL)pyrrolidine-2,5-dione 3-Octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-YL)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 922143-59-7
VCID: VC16943133
InChI: InChI=1S/C22H40N2O2/c1-7-8-9-10-11-12-13-17-14-19(25)24(20(17)26)18-15-21(2,3)23(6)22(4,5)16-18/h17-18H,7-16H2,1-6H3
SMILES:
Molecular Formula: C22H40N2O2
Molecular Weight: 364.6 g/mol

3-Octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-YL)pyrrolidine-2,5-dione

CAS No.: 922143-59-7

Cat. No.: VC16943133

Molecular Formula: C22H40N2O2

Molecular Weight: 364.6 g/mol

* For research use only. Not for human or veterinary use.

3-Octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-YL)pyrrolidine-2,5-dione - 922143-59-7

Specification

CAS No. 922143-59-7
Molecular Formula C22H40N2O2
Molecular Weight 364.6 g/mol
IUPAC Name 3-octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C22H40N2O2/c1-7-8-9-10-11-12-13-17-14-19(25)24(20(17)26)18-15-21(2,3)23(6)22(4,5)16-18/h17-18H,7-16H2,1-6H3
Standard InChI Key PWFLGUVLXKLCLT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1CC(=O)N(C1=O)C2CC(N(C(C2)(C)C)C)(C)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pyrrolidine-2,5-dione (maleimide) backbone substituted at position 3 with an octyl chain (C₈H₁₇) and at position 1 with a 1,2,2,6,6-pentamethylpiperidin-4-yl group. The piperidine ring is fully methylated at positions 1, 2, 2, 6, and 6, creating a highly hindered environment that influences its reactivity and physical properties .

Molecular Formula:
C22H42N2O2\text{C}_{22}\text{H}_{42}\text{N}_2\text{O}_2
Molecular Weight: 366.6 g/mol

Spectroscopic Data

  • ¹H NMR: Key signals include singlets for the piperidine methyl groups (δ 1.0–1.2 ppm) and resonances for the octyl chain (δ 0.8–1.4 ppm). The pyrrolidine-dione protons appear as distinct multiplets (δ 2.5–3.5 ppm) .

  • ¹³C NMR: Peaks at δ 175–180 ppm confirm the carbonyl groups, while δ 20–25 ppm corresponds to the piperidine methyl carbons .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol:

  • Piperidine Precursor Preparation:
    1,2,2,6,6-Pentamethylpiperidin-4-amine is synthesized by reductive amination of 2,2,6,6-tetramethylpiperidin-4-one with methylamine, followed by methylation .

  • Pyrrolidine-2,5-dione Functionalization:
    3-Octylpyrrolidine-2,5-dione is prepared by alkylation of maleic anhydride with octyl bromide, followed by cyclization.

  • Coupling Reaction:
    The piperidine amine reacts with 3-octylpyrrolidine-2,5-dione under Mitsunobu conditions or via carbodiimide-mediated coupling (e.g., DCC/DIPEA) .

Representative Reaction Conditions:

StepReagents/ConditionsYield
CouplingDCC, DIPEA, DCM, 15°C, 12h75%

Physicochemical Properties

Thermal Stability

The compound exhibits high thermal stability (>250°C), attributed to the steric protection provided by the pentamethylpiperidine group. This makes it suitable for high-temperature polymer processing .

Solubility

  • Lipophilic: Soluble in non-polar solvents (e.g., hexane, toluene) due to the octyl chain.

  • Polar Solvents: Limited solubility in water or alcohols .

Applications in Materials Science

Polymer Stabilization

The compound acts as a hindered amine light stabilizer (HALS) in polyolefins (e.g., polyethylene, polypropylene). Its mechanism involves scavenging free radicals generated by UV exposure, thereby preventing polymer degradation .

Performance Comparison:

Stabilizer TypeUV Resistance (Hours to 50% Degradation)
Untreated PP300
With Target Compound1,200

Compatibilizer in Blends

The octyl chain enhances miscibility with non-polar polymers, making it effective in polyolefin blends .

Comparative Analysis with Analogues

CompoundStructural DifferenceKey Property
3-Dodecyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione C₁₂H₂₅ vs. C₈H₁₇Higher lipophilicity
1-(2,2,6,6-Tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione Fewer methyl groupsReduced steric hindrance

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